(5Z)-5-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure
Preparation Methods
The synthesis of 5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazolone ring, followed by the introduction of the iodo, methoxy, and benzyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern and the presence of the thiazolone core. Similar compounds include:
- (5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H16INO3S2 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16INO3S2/c1-11-5-3-4-6-13(11)10-24-17-14(20)7-12(8-15(17)23-2)9-16-18(22)21-19(25)26-16/h3-9H,10H2,1-2H3,(H,21,22,25)/b16-9- |
InChI Key |
ILFRZFWGQGAKMC-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.